molecular formula C20H30ClNO7 B4041548 4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

Cat. No.: B4041548
M. Wt: 431.9 g/mol
InChI Key: ANQJPGGEEPOEHN-UHFFFAOYSA-N
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Description

4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine; oxalic acid is a complex organic compound with a molecular formula of C20H30ClNO7. This compound is known for its unique chemical structure, which includes a morpholine ring, a chlorinated phenoxy group, and an oxalic acid moiety .

Scientific Research Applications

4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then combined under specific reaction conditions to form the final product. The key steps include:

    Preparation of 4-Chloro-2,3-dimethylphenol: This involves the chlorination of 2,3-dimethylphenol using a chlorinating agent such as thionyl chloride.

    Formation of 4-Chloro-2,3-dimethylphenoxyethanol: This step involves the reaction of 4-chloro-2,3-dimethylphenol with ethylene oxide in the presence of a base like sodium hydroxide.

    Synthesis of 4-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethylamine: This intermediate is formed by reacting 4-chloro-2,3-dimethylphenoxyethanol with ethylenediamine.

    Formation of 4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine: The final step involves the cyclization of 4-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethylamine with formaldehyde and formic acid to form the morpholine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. The exact pathways involved may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine hydrochloride
  • 4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine sulfate

Uniqueness

Compared to similar compounds, 4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine; oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxalic acid moiety, in particular, may influence its solubility, stability, and reactivity.

Properties

IUPAC Name

4-[2-[2-(4-chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28ClNO3.C2H2O4/c1-13-11-20(12-14(2)23-13)7-8-21-9-10-22-18-6-5-17(19)15(3)16(18)4;3-1(4)2(5)6/h5-6,13-14H,7-12H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQJPGGEEPOEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCOCCOC2=C(C(=C(C=C2)Cl)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 2
4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 3
4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 4
Reactant of Route 4
4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 5
Reactant of Route 5
4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid
Reactant of Route 6
Reactant of Route 6
4-[2-[2-(4-Chloro-2,3-dimethylphenoxy)ethoxy]ethyl]-2,6-dimethylmorpholine;oxalic acid

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